2-(1H-Imidazol-2-yl)ethanamine hydrochloride
Description
2-(1H-Imidazol-2-yl)ethanamine hydrochloride is a heterocyclic amine derivative featuring an imidazole ring substituted at the 2-position with an ethanamine side chain, which is protonated as a hydrochloride salt. Its molecular formula is C₅H₁₀ClN₃, with a molecular weight of 156.61 g/mol (monohydrochloride form) or 184.07 g/mol (dihydrochloride form, CAS 17286-47-4) . This compound is primarily utilized in pharmaceutical research, particularly as an intermediate in synthesizing adenosine receptor ligands and other bioactive molecules . Its structural simplicity and imidazole moiety make it a versatile building block for drug discovery.
Properties
Molecular Formula |
C5H10ClN3 |
|---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3.ClH/c6-2-1-5-7-3-4-8-5;/h3-4H,1-2,6H2,(H,7,8);1H |
InChI Key |
MHULBNKJRSSGBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-2-yl)ethanamine hydrochloride typically involves the reaction of 2-ethylaminotoluene with sodium nitrite to form 2-ethyl-1H-imidazole. This intermediate is then reacted with chloroacetic acid to produce 1H-imidazole-2-acetic acid . The final step involves the conversion of 1H-imidazole-2-acetic acid to 2-(1H-Imidazol-2-yl)ethanamine hydrochloride through a series of chemical reactions.
Industrial Production Methods
Industrial production of 2-(1H-Imidazol-2-yl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under sealed, dry conditions at room temperature .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different imidazole-based compounds.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, which have applications in pharmaceuticals, agrochemicals, and other industries .
Scientific Research Applications
2-(1H-Imidazol-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes or bind to receptors, thereby modulating biological pathways. This interaction can lead to various therapeutic effects, including antimicrobial and anti-inflammatory actions .
Comparison with Similar Compounds
1-(1H-Imidazol-2-yl)methanamine Hydrochloride (CAS 138799-95-8)
2-(1H-Imidazol-4-yl)ethanamine
- Structure : Imidazole substituent at the 4-position instead of 2-position.
- Properties: Altered electronic properties due to nitrogen positioning; impacts binding affinity to adenosine receptors .
2-[(1-Methyl-1H-Imidazol-2-yl)sulfanyl]ethanamine Hydrochloride (CAS 1185438-89-4)
- Structure : Incorporates a methyl group on the imidazole ring and a thioether linkage.
Heterocyclic Amines with Non-Imidazole Cores
Tryptamine Hydrochloride (2-(1H-Indol-3-yl)ethanamine Hydrochloride)
[1-(3-Methoxybenzyl)-1H-Imidazol-4-yl]methanamine Hydrochloride
- Structure : Contains a 3-methoxybenzyl group on the imidazole ring.
- Properties : Enhanced steric bulk alters receptor selectivity; used in specialized pharmacological research .
Salt Form Variants
2-(1H-Imidazol-2-yl)ethanamine Dihydrochloride (CAS 17286-47-4)
- Structure: Additional hydrochloride ion compared to the monohydrochloride form.
- Properties : Higher molecular weight (184.07 g/mol); improved solubility in aqueous solutions .
Structural and Functional Analysis
Table 1: Comparative Data for Key Compounds
Biological Activity
2-(1H-Imidazol-2-yl)ethanamine hydrochloride, also known as imidazole ethanamine, is a compound characterized by its imidazole ring structure, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
- Molecular Formula : C4H8ClN3
- Molecular Weight : 137.58 g/mol
- Solubility : The hydrochloride form enhances solubility in aqueous solutions, making it suitable for biological assays.
The biological activity of 2-(1H-Imidazol-2-yl)ethanamine hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Key mechanisms include:
- Receptor Binding : Studies have shown that this compound exhibits binding affinity to several receptors, which may mediate its pharmacological effects. For instance, it has been implicated in modulating neurotransmitter systems and immune responses.
- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes critical for cellular metabolism and proliferation. This inhibition is particularly relevant in cancer therapy, where targeting metabolic pathways can enhance the efficacy of existing treatments .
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of lactate dehydrogenase A | |
| Antimicrobial | Activity against Trypanosoma brucei | |
| Neurotransmitter Modulation | Histamine receptor interactions |
Case Studies
-
Inhibition of Lactate Dehydrogenase A (LDHA) :
- A study demonstrated that derivatives of imidazole compounds, including 2-(1H-Imidazol-2-yl)ethanamine hydrochloride, showed significant inhibition of LDHA, an enzyme associated with cancer metabolism. The most potent inhibitors had IC50 values below 5 µM, indicating strong potential for development as anticancer agents .
-
Activity Against Trypanosoma brucei :
- In a screening assay aimed at identifying new treatments for human African trypanosomiasis (HAT), compounds similar to 2-(1H-Imidazol-2-yl)ethanamine were found to exhibit low toxicity in mammalian cells while effectively inhibiting the growth of T. brucei. This highlights the compound's potential as a lead candidate for further development in parasitic infections .
Structure-Activity Relationship (SAR)
The biological activity of 2-(1H-Imidazol-2-yl)ethanamine hydrochloride can be influenced by structural modifications. Research indicates that substituents on the imidazole ring can significantly alter binding affinity and inhibitory potency against various targets.
Table 2: Structure-Activity Relationship Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
